molecular formula C30H23ClFN3O3 B6517560 N-[(2-chlorophenyl)methyl]-4-({1-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)benzamide CAS No. 931952-13-5

N-[(2-chlorophenyl)methyl]-4-({1-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)benzamide

Cat. No.: B6517560
CAS No.: 931952-13-5
M. Wt: 528.0 g/mol
InChI Key: PEVZWUKEFBZUKA-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-4-({1-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)benzamide is a synthetic quinazolin-dione derivative featuring:

  • A tetrahydroquinazolin-dione core (2,4-dioxo-1,2,3,4-tetrahydroquinazoline), which is a bicyclic structure with two ketone groups at positions 2 and 3.
  • Substituted benzyl groups: A 2-chlorophenylmethyl moiety at the N1 position and a 4-fluorophenylmethyl group at the C3 methyl position.
  • A benzamide substituent at the C4 position of the quinazolin-dione core.

Quinazolin-diones are frequently explored as kinase inhibitors, enzyme modulators (e.g., butyrylcholinesterase, BChE), or anticancer agents due to their ability to engage in hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[[1-[(4-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23ClFN3O3/c31-26-7-3-1-5-23(26)17-33-28(36)22-13-9-20(10-14-22)19-35-29(37)25-6-2-4-8-27(25)34(30(35)38)18-21-11-15-24(32)16-12-21/h1-16H,17-19H2,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVZWUKEFBZUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Table 1: Structural and Functional Comparison of Key Analogues
Compound Name Core Structure Substituents Key Properties/Activities Reference
Target Compound Tetrahydroquinazolin-dione - N1: 2-Chlorophenylmethyl
- C3: 4-Fluorophenylmethyl
- C4: Benzamide
Inferred lipophilicity; potential kinase/BChE inhibition
4-{[6,7-Dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-phenylbenzamide Tetrahydroquinazolin-dione - N1: 2-Methylbenzyl
- C6/C7: Methoxy
- C4: N-Phenylbenzamide
Enhanced solubility (methoxy groups); synthetic intermediate for kinase inhibitors
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide Benzamide - Benzamide: 2-Methoxy, 4-Methyl
- N-linked: 4-Chlorophenyl
Fluorescent properties; used in spectroscopic studies
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzamide Pyrazolo[3,4-d]pyrimidine - Chromen-2-yl, 3-fluorophenyl
- Benzamide: 2-Fluoro, N-isopropyl
High melting point (175–178°C); potential kinase inhibition
N-(4-Bromo-2-fluorophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide Dihydroisoquinoline - Dihydroisoquinoline methyl
- Benzamide: 4-Bromo-2-fluorophenyl
BChE inhibition (IC₅₀ ~1–10 µM)

Key Comparisons and Implications

Core Structure and Pharmacological Relevance
  • Quinazolin-dione vs. Pyrazolo-pyrimidine () :
    The tetrahydroquinazolin-dione core in the target compound and ’s analog provides a rigid scaffold for hydrogen bonding via its ketone groups. In contrast, pyrazolo-pyrimidine () offers a planar heterocycle suitable for π-π stacking in kinase active sites. The chromen-2-yl group in ’s compound may enhance binding to hydrophobic pockets .

  • Quinazolin-dione vs. However, the rigid quinazolin-dione core may favor selective interactions with flat binding sites, such as ATP pockets in kinases .
Substituent Effects on Physicochemical Properties
  • Comparatively, ’s 2-methylbenzyl and methoxy groups improve solubility via reduced halogen content and polar methoxy interactions .
  • Benzamide Variations :
    Fluorine and chlorine substituents on the benzamide (e.g., ) enhance metabolic stability and electron-withdrawing effects, which may improve receptor binding. ’s 2-methoxy-4-methylbenzamide derivative demonstrates substituent-dependent fluorescence, highlighting the role of electron-donating groups in spectroscopic applications .

Computational Insights (Glide Docking)

For example, ’s “XP scoring” emphasizes penalizing solvent-exposed charged groups, which aligns with the target compound’s hydrophobic aryl substituents likely burying into protein pockets .

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